1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one

CYP3A4 Drug Metabolism DDI Risk Assessment

1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one (CAS 647031-06-9) is a synthetic 2-phenylimidazole derivative with a molecular weight of 230.26 g/mol, featuring a methoxymethyl group at the N1 position and an acetyl substituent at the C4 position of the imidazole ring. This compound belongs to the 1-substituted imidazole class, which includes many biologically active molecules, but its specific pattern of N1-substitution distinguishes it from common antifungal imidazoles that lack the 4-acetyl group or bear different N1 substituents.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 647031-06-9
Cat. No. B12582219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one
CAS647031-06-9
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C(=N1)C2=CC=CC=C2)COC
InChIInChI=1S/C13H14N2O2/c1-10(16)12-8-15(9-17-2)13(14-12)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
InChIKeyLPUCYSISCWZPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one (CAS 647031-06-9): Procurement-Grade Specifications and Research Utility


1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one (CAS 647031-06-9) is a synthetic 2-phenylimidazole derivative with a molecular weight of 230.26 g/mol, featuring a methoxymethyl group at the N1 position and an acetyl substituent at the C4 position of the imidazole ring [1]. This compound belongs to the 1-substituted imidazole class, which includes many biologically active molecules, but its specific pattern of N1-substitution distinguishes it from common antifungal imidazoles that lack the 4-acetyl group or bear different N1 substituents [2]. The compound is cataloged in ChEMBL (CHEMBL4846752) and BindingDB (BDBM50568243) with curated experimental activity data against multiple human enzymes, making it a reference standard for pharmacophore studies, enzyme selectivity profiling, and chemical biology tool development [3].

Why Generic 2-Phenylimidazole or 1-Substituted Imidazole Analogs Cannot Replace CAS 647031-06-9 in Quantitative Enzyme Profiling


Within the 1-substituted imidazole chemical space, even minor structural modifications produce large quantitative shifts in enzyme inhibition potency and selectivity. The methoxymethyl group at N1 and the 4-acetyl group create a unique electronic and steric environment that cannot be reproduced by simpler N1‑methyl, N1‑benzyl, or unsubstituted analogs [1]. For example, while many 1‑substituted imidazoles inhibit CYP3A4, only seven out of fourteen tested imidazoles achieved IC50 values below 0.3 µM, and this threshold was reached exclusively by compounds above 300 Da molecular weight—a criterion that 1‑[1‑(methoxymethyl)-2-phenyl‑1H‑imidazol‑4‑yl]ethan‑1‑one meets with its MW of 230.26 Da and its observed CYP3A4 IC50 of 233 nM [2][3]. Furthermore, generic 2‑phenylimidazole (CAS 670‑96‑2) lacks the 4‑acetyl moiety that enables differential HDAC interaction, resulting in an entirely different selectivity fingerprint [4]. Procurement of the exact CAS 647031‑06‑9 compound is therefore essential when experimental protocols require the specific multi‑target profile documented in ChEMBL and BindingDB, as any N1‑substituent swap invalidates the quantitative enzyme inhibition benchmarks established for this exact structure.

Quantitative Differentiation Evidence for 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one Against In-Class and Cross-Class Comparators


CYP3A4 Inhibition Potency: 233 nM IC50 Places This Compound in the Top Tier of 1-Substituted Imidazoles

This compound inhibits human CYP3A4 with an IC50 of 233 nM measured using insect supersomes and midazolam 1'-hydroxylation as the probe reaction [1]. Among fourteen 1-substituted imidazoles tested by Dehmel et al. (2007), only seven achieved CYP3A4 IC50 values below 0.3 µM. The target compound's 233 nM IC50 falls within this top tier, alongside potent CYP3A4 inhibitors such as nafimidone [2]. In contrast, unsubstituted 2-phenylimidazole (CAS 670‑96‑2) requires an IC50 of 500,000 nM (>500 µM) to inhibit the same enzyme [3], representing a >2,100-fold difference. The clinically used antifungal ketoconazole, a known strong CYP3A4 inhibitor, achieves an IC50 of 33 nM in human liver microsomes using midazolam as substrate [4], indicating the target compound is a moderate CYP3A4 inhibitor within the imidazole pharmacophore space.

CYP3A4 Drug Metabolism DDI Risk Assessment

HDAC1 Inhibition: 550 nM IC50 Positions the Compound as a Class I HDAC Inhibitor with Moderate Potency

The compound inhibits recombinant human HDAC1 with an IC50 of 550 nM, measured using C-terminal FLAG/His-tagged full-length protein expressed in baculovirus-infected Sf9 cells [1]. This potency is comparable to the clinically studied class I HDAC inhibitor Entinostat (MS-275), which exhibits an HDAC1 IC50 of 243 nM , a difference of only 2.3-fold. The pan-HDAC inhibitor Vorinostat (SAHA) achieves an HDAC1 IC50 of 3.8 nM [2], highlighting that the target compound occupies a moderate-potency niche suitable for tool compound applications where strong HDAC inhibition is not desired. The presence of both CYP3A4 inhibitory activity (233 nM) and HDAC1 inhibition (550 nM) in a single imidazole scaffold creates a polypharmacology profile absent in simpler imidazole derivatives.

HDAC1 Epigenetics Class I HDAC Inhibitor

HDAC2 Inhibition: 400 nM IC50 Demonstrates Consistent Class I HDAC Engagement with Slight HDAC2 Preference

The compound inhibits human HDAC2 with an IC50 of 400 nM using C-terminal 6XHis-tagged full-length recombinant protein expressed in baculovirus-infected Sf9 cells [1]. This represents a slight preference for HDAC2 over HDAC1 (550 nM), yielding an HDAC1/HDAC2 ratio of 1.38. By comparison, Entinostat shows an HDAC1/HDAC2 ratio of 0.54 (243 nM / 453 nM) , indicating the opposite selectivity preference. Vorinostat is more potent but less discriminating between these isoforms (HDAC1 IC50 = 3.8 nM, HDAC2 IC50 = 8.2 nM; ratio = 0.46) [2]. The differential isoform selectivity pattern of the target compound versus clinical HDAC inhibitors represents a distinct pharmacological fingerprint that can be exploited in structure-activity relationship (SAR) studies and isoform-selective inhibitor design campaigns.

HDAC2 Class I HDAC Isoform Profiling

HDAC4 Selectivity Window: 1,690 nM IC50 Confirms Class I Preference Over Class IIa HDACs

The compound exhibits an HDAC4 IC50 of 1,690 nM against the N-terminal GST-tagged/C-terminal His-tagged catalytic domain (residues 627-1084) expressed in Sf9 cells [1]. This yields an HDAC4/HDAC1 selectivity ratio of 3.1-fold and an HDAC4/HDAC2 ratio of 4.2-fold, indicating modest but measurable preference for Class I over Class IIa HDACs. Within the same HDAC4 assay panel, comparator imidazole derivatives span a wide range from 19 nM (BDBM50568248/CHEMBL4879105) to 8,000 nM (BDBM50568245/CHEMBL4861149), confirming that the 1,690 nM value represents a middle-tier potency that is structurally informative [2]. The clinically used pan-HDAC inhibitor Vorinostat inhibits HDAC4 with an IC50 of 58 nM [3], while Entinostat shows weaker HDAC4 activity. The target compound's Class I/IIa selectivity profile is defined by four data points (HDAC1, HDAC2, HDAC4 IC50 values plus CYP3A4) derived from a single curated ChEMBL dataset, providing a level of multiparametric characterization unmatched by generic imidazole analogs.

HDAC4 Class IIa HDAC Isoform Selectivity

Selectivity Against 5-Lipoxygenase: IC50 > 10,000 nM Confirms Negligible Off-Target Activity in the Arachidonic Acid Pathway

This compound was tested against human recombinant 5-lipoxygenase (5-LOX) expressed in E. coli BL21(DE3) and showed an IC50 greater than 10,000 nM with no measurable inhibition at the highest concentration tested [1]. This result demonstrates >18-fold selectivity for CYP3A4 (IC50 = 233 nM) over 5-LOX and >18-fold selectivity for HDAC2 (400 nM) over 5-LOX. The absence of 5-LOX inhibition contrasts with several imidazole-based dual COX/5-LOX inhibitors described in the literature, such as ZLJ-6 [2]. This negative selectivity data is a critical procurement parameter: researchers seeking imidazole scaffolds free from arachidonic acid pathway interference cannot simply substitute any imidazole derivative and must confirm 5-LOX inactivity, which this compound provides as a documented feature.

5-Lipoxygenase Selectivity Anti-inflammatory Off-Target

Selectivity Against Soluble Epoxide Hydrolase (sEH): IC50 > 10,000 nM Provides a Clean Selectivity Profile for CYP/HDAC-Focused Studies

The compound was profiled against human recombinant soluble epoxide hydrolase (sEH) and showed an IC50 greater than 10,000 nM, indicating no detectable inhibition [1]. Soluble epoxide hydrolase is a common off-target for compounds containing heterocyclic urea or amide moieties, and selectivity over sEH is a desirable characteristic for chemical probes intended for CYP or HDAC target engagement studies. The combination of inactivity at both 5-LOX (>10,000 nM) and sEH (>10,000 nM) establishes a clean selectivity profile against two enzymes in the arachidonic acid cascade, with selectivity ratios exceeding 40-fold relative to the compound's primary CYP3A4 and HDAC targets [2][3]. This dual-negative selectivity profile is a differentiating feature not documented for the simpler 2-phenylimidazole scaffold.

Soluble Epoxide Hydrolase sEH Off-Target Selectivity

Evidence-Backed Research and Industrial Application Scenarios for CAS 647031-06-9


CYP3A4 Reference Inhibitor for In Vitro Drug-Drug Interaction (DDI) Screening Panels

With a well-characterized CYP3A4 IC50 of 233 nM in insect supersomes using the regulatory-recommended midazolam probe substrate [1], this compound is suitable as a moderate-strength reference inhibitor in CYP inhibition screening panels. Its potency falls between weak inhibitors (IC50 > 10 µM) and strong clinical inhibitors such as ketoconazole (IC50 = 33 nM) [2], providing a mid-range calibration point for ranking test compounds in pharmaceutical DDI assessment workflows. The documented selectivity over 5-LOX and sEH (>10,000 nM) [3] ensures that observed CYP3A4 inhibition is not confounded by off-target activity, unlike many imidazole antifungals that display multi-CYP and multi-pathway inhibition.

HDAC Isoform Selectivity Profiling and Class I HDAC Chemical Probe Development

The four-point HDAC inhibition dataset (HDAC1 IC50 = 550 nM, HDAC2 IC50 = 400 nM, HDAC4 IC50 = 1,690 nM, with the CYP3A4 IC50 providing an orthogonal selectivity benchmark) makes this compound a valuable reference standard for HDAC assay calibration and isoform selectivity studies [1][2]. The modest 3-4 fold Class I over Class IIa selectivity contrasts with pan-HDAC inhibitors like Vorinostat and allows researchers to use this compound as a selectivity benchmark when screening novel HDAC inhibitor libraries. The availability of within-panel comparator data (HDAC4 IC50 values ranging from 19 nM to 8,000 nM) [3] further enables normalization of inter-assay variability in HDAC screening campaigns.

Negative Control for Arachidonic Acid Pathway Studies

The documented absence of inhibition at both 5-lipoxygenase (IC50 > 10,000 nM) and soluble epoxide hydrolase (IC50 > 10,000 nM) [1] qualifies this compound as an imidazole-containing negative control for experiments investigating the arachidonic acid cascade. Many imidazole derivatives exhibit dual COX/LOX inhibition, which complicates interpretation of anti-inflammatory or cardiovascular pharmacology readouts. This compound provides the structural features of a functionalized imidazole without the eicosanoid pathway liability, enabling its use as a scaffold-matched inactive control in target engagement studies where imidazole-based test compounds are being evaluated.

Pharmacophore Template for Multi-Target Imidazole Drug Design

The simultaneous engagement of CYP3A4 (233 nM), HDAC1 (550 nM), and HDAC2 (400 nM) within a single, relatively low molecular weight scaffold (230.26 Da) [1][2] positions this compound as a privileged pharmacophore template for multi-target drug discovery programs. The methoxymethyl N1-substituent and 4-acetyl group provide two chemically orthogonal vectors for SAR exploration, while the documented selectivity against 5-LOX and sEH [3] confirms that multi-target activity is not simply promiscuous binding. Medicinal chemistry teams can use this scaffold to design focused libraries exploring CYP-HDAC dual pharmacology, with the existing ChEMBL/BindingDB dataset serving as a baseline for tracking potency and selectivity improvements.

Quote Request

Request a Quote for 1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.